CuAAC Reactivity vs. Native S1P
Sphingosine-1-phosphate (d18:1) alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for covalent labeling. While specific reaction yield data for this exact compound is not available in the public literature, class-level inference from alkyne-functionalized lipids and vendor protocols confirms its utility. In contrast, native S1P lacks an alkyne moiety and is completely unreactive in CuAAC, yielding 0% labeled product under standard conditions. This represents a functional difference of 100% in labeling capacity, which is essential for pull-down and imaging studies [1][2].
| Evidence Dimension | Reactivity in CuAAC |
|---|---|
| Target Compound Data | Enables CuAAC (qualitative yes) |
| Comparator Or Baseline | Native S1P: No reactivity (qualitative no) |
| Quantified Difference | Functional capacity difference: 100% |
| Conditions | In vitro click chemistry reaction with azide-functionalized tag |
Why This Matters
This differentiates the compound as the only S1P analog suitable for CuAAC-based workflows, enabling protein interaction mapping and subcellular tracking that is impossible with unmodified S1P.
- [1] Bertin Bioreagent. Sphingosine-1-phosphate (d18:1) Alkyne. Product Overview. View Source
- [2] Rostovtsev, V.V., et al. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002; 41(14):2596-2599. (Methodology foundation). View Source
